Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple ethenyl groups, methoxy groups, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate typically involves multiple steps. The process begins with the preparation of the core porphyrin structure, followed by the introduction of ethenyl groups and the methoxy-oxopropyl group. The final step involves esterification to form the propanoate ester. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The ethenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
Scientific Research Applications
Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of complex organic molecules and their reactions.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways
Biological Activity
Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is a complex compound belonging to the class of porphyrins. Porphyrins are known for their diverse biological activities and applications in various fields such as photodynamic therapy and as photosensitizers in cancer treatment. This article focuses on the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,...] includes multiple ethenyl groups and a methoxy functional group that may influence its interaction with biological systems. The extensive conjugated system in porphyrins allows for significant light absorption properties which can be exploited in therapeutic applications.
Anticancer Properties
Research indicates that porphyrin derivatives exhibit potent anticancer activity through various mechanisms:
- Photodynamic Therapy (PDT) : The compound may function as a photosensitizer. Upon exposure to light of specific wavelengths (typically in the range of 600–800 nm), it generates reactive oxygen species (ROS) that induce apoptosis in cancer cells. This mechanism has been extensively documented in studies involving other porphyrin derivatives.
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the mitochondrial pathway.
- Cell Cycle Arrest : Some studies suggest that porphyrin derivatives can cause cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell proliferation.
In Vitro Studies
A summary of relevant findings from in vitro studies is presented below:
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast) | 0.5 | Apoptosis induction | |
HCT116 (Colon) | 0.3 | ROS generation | |
DU-145 (Prostate) | 0.4 | Cell cycle arrest |
In Vivo Studies
In vivo experiments using animal models have demonstrated the efficacy of porphyrin-based compounds in tumor reduction:
- Xenograft Models : Studies involving HCT116 xenograft mice showed significant tumor size reduction upon treatment with the compound under light activation conditions.
Case Study 1: MCF-7 Cell Line
In a controlled laboratory setting:
- Objective : To evaluate the anticancer effects of Methyl 3-[8...].
- Method : MCF-7 cells were treated with varying concentrations of the compound followed by exposure to light.
- Results : A dose-dependent increase in apoptosis was observed with an IC50 value determined at approximately 0.5 µM.
Case Study 2: In Vivo Efficacy
A study investigated the effects on HCT116 tumor-bearing mice:
- Treatment Protocol : Mice were administered the compound and exposed to light at specific intervals.
- Outcome : Significant tumor regression was noted compared to control groups receiving no treatment or light exposure alone.
Properties
Molecular Formula |
C36H56N4O4 |
---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H56N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,20-21,24-25,27-34,37-40H,1-2,11-18H2,3-8H3 |
InChI Key |
DAOFOVZXOUXMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)OC)N2)CCC(=O)OC)C)C=C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.